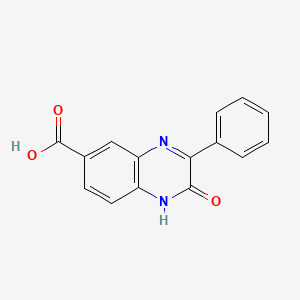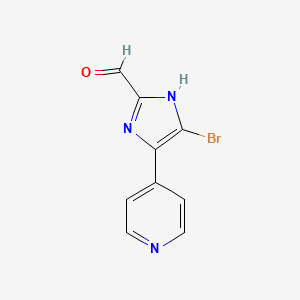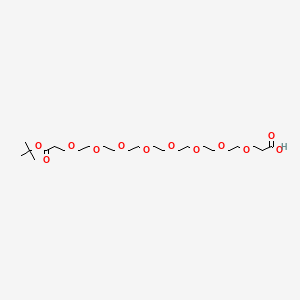
11-Nitro-1-undecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nitro-1-undecanol is an organic compound with the molecular formula C11H23NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Nitro-1-undecanol can be synthesized through several methods. One common approach involves the nitration of 1-undecanol. This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-Nitro-1-undecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used in the reduction of the nitro group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 11-nitro-undecanal.
Reduction: Formation of 11-amino-1-undecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Nitro-1-undecanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 11-Nitro-1-undecanol involves its interaction with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial effects. The hydroxyl group also plays a role in hydrogen bonding and molecular interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
11-Mercapto-1-undecanol: Contains a thiol group (-SH) instead of a nitro group.
11-Bromo-1-undecanol: Contains a bromine atom instead of a nitro group.
11-Amino-1-undecanol: Contains an amino group (-NH2) instead of a nitro group.
Uniqueness
11-Nitro-1-undecanol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The nitro group provides oxidative and reductive versatility, while the hydroxyl group enhances solubility and reactivity in substitution reactions.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
11-nitroundecan-1-ol |
InChI |
InChI=1S/C11H23NO3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2 |
InChI Key |
PSXISJYLVGWDJC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC[N+](=O)[O-])CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)

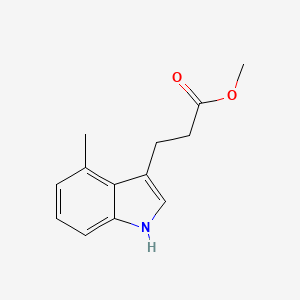
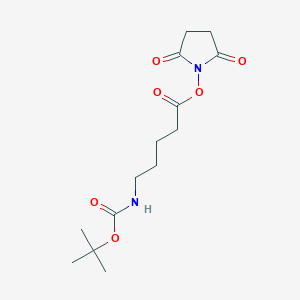
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
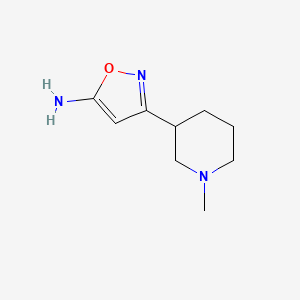

![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)

